Mephosfolan

Toxicology Organophosphate insecticides Acute toxicity

Mephosfolan (CAS 950-10-7), also known as Cytrolane, is a synthetic organophosphorus insecticide and acaricide belonging to the phosphoramidate class. It functions as a systemic proinsecticide, requiring metabolic activation by mixed-function oxidases to exert its acetylcholinesterase (AChE) inhibitory activity.

Molecular Formula C8H16NO3PS2
Molecular Weight 269.3 g/mol
CAS No. 950-10-7
Cat. No. B1676276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMephosfolan
CAS950-10-7
Synonymscyclic propylene-P,P-diethyl phosphonodithioimidocarbonate
Cytrolane
mephosfolan
Molecular FormulaC8H16NO3PS2
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESCCOP(=O)(N=C1SCC(S1)C)OCC
InChIInChI=1S/C8H16NO3PS2/c1-4-11-13(10,12-5-2)9-8-14-6-7(3)15-8/h7H,4-6H2,1-3H3
InChIKeyLTQSAUHRSCMPLD-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.12e-04 M
Soluble in acetone, xylene, benzene, ethanol and toluene, moderately soluble in water.
Solubility in water at 25 °C: 57 g/kg.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mephosfolan CAS 950-10-7: Organophosphate Proinsecticide for Systemic Pest Control Research Applications


Mephosfolan (CAS 950-10-7), also known as Cytrolane, is a synthetic organophosphorus insecticide and acaricide belonging to the phosphoramidate class [1]. It functions as a systemic proinsecticide, requiring metabolic activation by mixed-function oxidases to exert its acetylcholinesterase (AChE) inhibitory activity [2]. Developed by American Cyanamid and patented in 1963, mephosfolan was historically applied to control lepidopterous pests, aphids, bollworms, mites, thrips, and whiteflies on crops including cotton, maize, rice, sorghum, and hops . The compound is not currently registered as a pesticide in the United States [1] and is under evaluation for inclusion in Annex III of the Rotterdam Convention [3].

Why Mephosfolan (CAS 950-10-7) Cannot Be Substituted with Generic Organophosphates Without Performance Consequences


Mephosfolan possesses a unique 4-methyl-1,3-dithiolan-2-ylidene phosphoramidate structure that distinguishes it from other organophosphate insecticides, including its direct structural analog phosfolan (which lacks the 4-methyl group) [1]. This structural feature influences both its bioactivation kinetics and its susceptibility to accelerated microbial degradation in soils, a phenomenon that profoundly impacts field performance [2]. Furthermore, mephosfolan is a proinsecticide that requires oxidative S-oxidation to its sulfoxide and sulfone derivatives to become a potent AChE inhibitor, with activation potency increases of up to 47,000-fold [3]. This proinsecticide behavior, coupled with its systemic mobility in plants [4], creates a performance profile that cannot be replicated by direct-acting organophosphates or compounds with differing metabolic activation requirements. The evidence below quantifies these critical differentiation dimensions.

Mephosfolan (CAS 950-10-7): Quantitative Comparative Evidence for Scientific Procurement Decisions


Mephosfolan vs. Phosfolan: Acute Oral Mammalian Toxicity Comparison in Rats

In acute oral toxicity studies in rats, mephosfolan demonstrates an LD50 of 9 mg/kg [1], whereas its direct structural analog phosfolan (lacking the 4-methyl group) exhibits an LD50 range of 2.95–6.3 mg/kg [2]. The higher LD50 value for mephosfolan indicates marginally lower acute oral mammalian toxicity compared to phosfolan under the reported experimental conditions.

Toxicology Organophosphate insecticides Acute toxicity

Mephosfolan Accelerated Soil Degradation: Impact of Pre-Treatment on Persistence

In laboratory soil incubation studies, the persistence of freshly applied mephosfolan is significantly reduced in soils previously treated with the compound. At 1 and 10 mg a.i./kg application rates, more than 90% of the applied dose was lost from previously treated soil within 3 weeks, compared with only 60% and 20% loss, respectively, from previously untreated soil under identical conditions [1]. At a higher application rate of 100 mg a.i./kg, rapid loss still occurred exclusively in the previously treated soil after 4 weeks [1]. Furthermore, soil pH strongly influences this accelerated degradation: soils with pH > 5.6 showed the greatest mephosfolan persistence, while 13 of 14 soils with the lowest persistence had pH ≥ 6.2 [1].

Environmental fate Soil persistence Microbial degradation

Mephosfolan Bioactivation: Proinsecticide Potency Increase Upon Metabolic S-Oxidation

Mephosfolan functions as a proinsecticide, requiring microsomal mixed-function oxidase (MFO) S-oxidation to its sulfoxide and sulfone derivatives to achieve potent acetylcholinesterase (AChE) inhibition [1]. Peracid oxidation yields S-oxide derivatives that are irreversible AChE inhibitors with potency increases ranging from 160-fold to 47,000-fold greater than the parent mephosfolan compound [1]. This proinsecticide behavior is shared with phosfolan, its non-methyl analog, which is similarly activated to comparable S-oxide metabolites [1].

Proinsecticide Metabolic activation Acetylcholinesterase inhibition

Mephosfolan Aquatic Photodegradation Half-Life in Different Water Matrices

The photodegradation half-life of mephosfolan in aquatic environments varies significantly depending on water composition. Under sunlight exposure, half-lives were determined as 18 days in distilled water, 14 days in natural rice paddy water, and 7 days in a 2% acetone-water solution [1]. The accelerated degradation in paddy water and acetone solution indicates photosensitization by natural water constituents and organic solvents [1].

Photodegradation Aquatic toxicology Environmental fate

Mephosfolan CAS 950-10-7: Recommended Research Application Scenarios Based on Quantitative Evidence


Investigating Accelerated Microbial Degradation of Organophosphates in Agricultural Soils

Mephosfolan serves as an ideal model compound for studies on enhanced microbial degradation of organophosphorus insecticides in soil. The documented >90% loss from pre-treated soil within 3 weeks at low application rates (1–10 mg/kg), compared to 20–60% loss in untreated soil [1], provides a robust, quantifiable endpoint for investigating microbial adaptation mechanisms, soil pH effects, and cross-adaptation phenomena across different insecticide classes.

Proinsecticide Bioactivation and Structure-Activity Relationship Studies

Mephosfolan is a valuable tool compound for studying oxidative bioactivation of proinsecticides by mixed-function oxidases. The 160- to 47,000-fold increase in AChE inhibitory potency upon S-oxidation [2] provides a dynamic range suitable for kinetic characterization of cytochrome P450-mediated activation, comparison of activation efficiency across species or tissues, and evaluation of inhibitors that block the bioactivation pathway.

Systemic Insecticide Uptake and Metabolism in Crop Plants

The systemic nature of mephosfolan, confirmed by its detection as the predominant radioactive residue in treated cotton plants and the extensive characterization of its metabolic fate in rice paddy ecosystems [3], makes it suitable for research on plant uptake, translocation, and metabolic processing of phosphoramidate insecticides. The availability of 14C-labeled mephosfolan [3] facilitates residue and metabolite tracking studies.

Comparative Aquatic Photodegradation and Environmental Fate Modeling

The matrix-dependent photodegradation half-lives of mephosfolan (18 days in distilled water, 14 days in paddy water, and 7 days in 2% acetone-water) [4] make it a useful reference compound for calibrating environmental fate models, evaluating photosensitization effects of dissolved organic matter, and developing predictive tools for pesticide persistence in rice paddy and other aquatic agroecosystems.

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